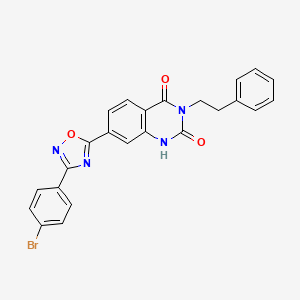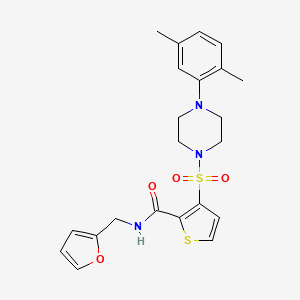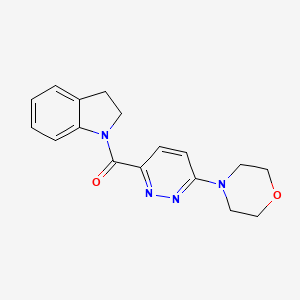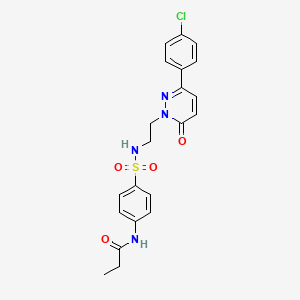
1-(4-Ethoxy-2-(p-tolyl)quinoline-6-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperidine-4-carboxamide involves several steps. One common method includes the condensation of 4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxylic acid with piperidine-4-carboxamide under specific reaction conditions . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinoline derivatives such as:
- 4-hydroxy-2-quinolones
- 2-(4-bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline
- 4-[2-(diethylamino)ethylamino]quinolin-7-ol
These compounds share structural similarities but differ in their specific functional groups and biological activities, making 1-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperidine-4-carboxamide unique in its applications and effects.
Eigenschaften
Molekularformel |
C25H27N3O3 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
1-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H27N3O3/c1-3-31-23-15-22(17-6-4-16(2)5-7-17)27-21-9-8-19(14-20(21)23)25(30)28-12-10-18(11-13-28)24(26)29/h4-9,14-15,18H,3,10-13H2,1-2H3,(H2,26,29) |
InChI-Schlüssel |
WZZOGDGCBPLSEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271471.png)


![1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11271493.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11271501.png)
![N-benzyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11271505.png)
![N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B11271510.png)
![1-(4-chlorophenyl)-3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11271523.png)

![3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide](/img/structure/B11271533.png)

![3-(cinnamylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11271536.png)
![5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11271544.png)
